![molecular formula C25H27N3O B2588121 N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide CAS No. 508181-08-6](/img/structure/B2588121.png)
N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide
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Overview
Description
“N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide” is a chemical compound with the molecular formula C25H27N3O and a molecular weight of 385.5 . It is also known by other synonyms such as “2-(4-benzylpiperazin-1-yl)-N,N-diphenylacetamide” and "1-Piperazineacetamide, N,N-diphenyl-4-(phenylmethyl)" .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C25H27N3O . Unfortunately, the specific details about its molecular structure are not available in the search results.Mechanism of Action
The exact mechanism of action of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide is not fully understood. However, it has been proposed that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This dual mechanism of action is believed to contribute to its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also affects the activity of various enzymes and receptors involved in the regulation of mood and behavior. This compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
For research could include investigating the effects of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide on other neurotransmitter systems and exploring its potential as a treatment for other neurological disorders. Additionally, the development of new formulations and delivery methods could improve the efficacy and bioavailability of this compound.
Synthesis Methods
N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide can be synthesized by the reaction of N,N-diphenylethylenediamine with benzylpiperazine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields this compound in good yield and purity.
Scientific Research Applications
N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities such as antidepressant, anxiolytic, and antipsychotic effects. This compound has also been investigated for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N,N-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c29-25(28(23-12-6-2-7-13-23)24-14-8-3-9-15-24)21-27-18-16-26(17-19-27)20-22-10-4-1-5-11-22/h1-15H,16-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCJTHJMGVBLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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